![molecular formula C12H16N6O2 B5739948 N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of triazolopyrimidines.
作用機序
The mechanism of action of N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood. However, it has been reported to act as a potent inhibitor of various enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β). It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of CDKs, which play a crucial role in cell cycle regulation and proliferation. It has also been reported to inhibit the activity of GSK-3β, which is involved in various cellular processes such as glycogen metabolism, apoptosis, and cell differentiation. Moreover, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been reported to exhibit high potency and selectivity towards its target enzymes. However, one of the limitations of using N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potential toxicity towards normal cells. Therefore, it is important to determine the optimal concentration and exposure time for the compound to minimize its cytotoxic effects.
将来の方向性
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several potential future directions for scientific research. One of the future directions is to study its potential use as a therapeutic agent for the treatment of Alzheimer's disease. It has been reported to inhibit the activity of GSK-3β, which is involved in the pathogenesis of Alzheimer's disease. Another future direction is to study its potential use as an antiviral agent. It has been reported to exhibit antiviral activity against various viruses such as hepatitis C virus and human immunodeficiency virus. Moreover, future studies can focus on the development of novel derivatives of N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide with improved potency and selectivity towards its target enzymes.
合成法
The synthesis of N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2-amino-4-morpholino-5-(2-propenyl)-1,2,4-triazole with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and yields N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit a wide range of biological activities such as antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c19-11(13-3-5-17-6-8-20-9-7-17)10-15-12-14-2-1-4-18(12)16-10/h1-2,4H,3,5-9H2,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXGEBLBFRBVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

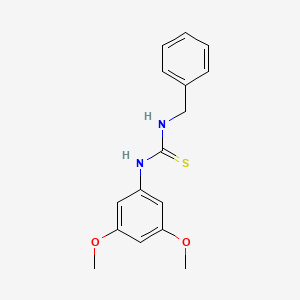
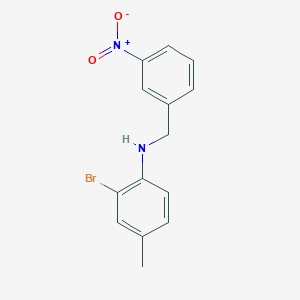


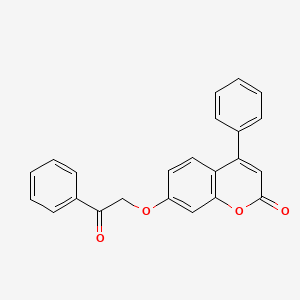
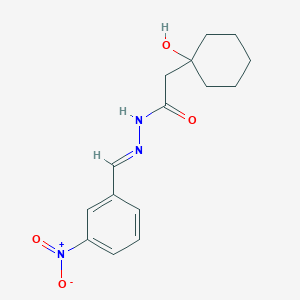
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
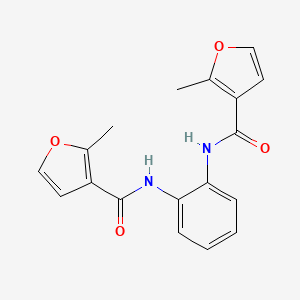


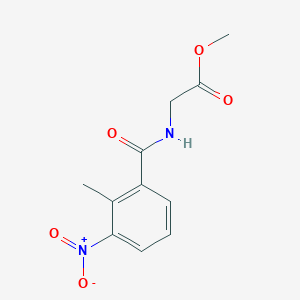
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)
